Aliskiren-d6 Hemifumarate
Description
Properties
Molecular Formula |
C30H47D6N3O6.C30H47D6N3O6.C4H4O4 |
|---|---|
Molecular Weight |
1231.66 |
Origin of Product |
United States |
Significance of Renin Inhibition in the Renin Angiotensin Aldosterone System Raas Research
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance. wikipedia.org The system is initiated by the release of the enzyme renin from the kidneys in response to reduced renal blood flow or low sodium levels. wikipedia.orgcvphysiology.commsdmanuals.com Renin acts on angiotensinogen (B3276523), a protein produced by the liver, to form angiotensin I. cvphysiology.comclevelandclinic.org Angiotensin I is then converted to the highly active angiotensin II by the angiotensin-converting enzyme (ACE), primarily in the lungs. cvphysiology.comclevelandclinic.org
Angiotensin II exerts several powerful effects that contribute to increased blood pressure, including:
Vasoconstriction of small arteries (arterioles). msdmanuals.com
Stimulation of aldosterone (B195564) release from the adrenal glands, which promotes sodium and water retention by the kidneys. wikipedia.orgmsdmanuals.com
Enhancement of sympathetic nervous system activity. cvphysiology.comwikipedia.org
Dysregulation of the RAAS is a key factor in the development and progression of cardiovascular diseases such as hypertension, heart failure, and kidney disease. wikipedia.orgnews-medical.netnih.gov Therefore, inhibiting this system at various points is a cornerstone of cardiovascular pharmacotherapy. wikipedia.orgnih.gov
Direct renin inhibitors, such as Aliskiren, block the RAAS at its initial and rate-limiting step. wikipedia.orgnih.gov This action prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of both angiotensin I and angiotensin II. wikipedia.org This upstream blockade is considered a more complete inhibition of the RAAS compared to ACE inhibitors or angiotensin II receptor blockers (ARBs), which act at later stages of the cascade. nih.gov The development of orally active direct renin inhibitors like Aliskiren was a significant advancement in cardiovascular medicine, offering a targeted approach to managing conditions associated with RAAS overactivity. nih.govahajournals.org
Synthetic Methodologies and Isotopic Incorporation of Aliskiren D6 Hemifumarate
General Strategies for Deuterium (B1214612) Labeling in Complex Organic Molecules
The introduction of deuterium into complex molecules can be achieved through various methods, broadly categorized into two main approaches: direct hydrogen isotope exchange (HIE) on a late-stage intermediate or the target molecule, and the use of pre-labeled building blocks in a convergent synthesis. researchgate.net
Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of hydrogen atoms with deuterium. HIE can be catalyzed by acids, bases, or transition metals like palladium, iridium, or platinum. chemscene.commedchemexpress.com While potentially efficient for late-stage labeling, HIE reactions can suffer from a lack of regioselectivity and may lead to a mixture of isotopologues (molecules with different numbers of deuterium atoms) and isotopomers (molecules with deuterium at different positions), complicating purification and characterization. cymitquimica.com
Reductive Deuteration: This technique introduces deuterium by reducing a suitable functional group. For example, the reduction of ketones, aldehydes, or esters with deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can install deuterium atoms at specific locations. vulcanchem.com Similarly, the catalytic deuteration of alkenes or alkynes using deuterium gas (D₂) and a metal catalyst is a common method. vulcanchem.com
Use of Deuterated Building Blocks: For complex molecules like Aliskiren, a highly selective and robust method involves preparing a specific portion of the molecule with the deuterium labels already incorporated. google.com This "building block" is then integrated into the main synthetic route. This approach offers superior control over the precise location and number of deuterium atoms, ensuring high isotopic purity in the final product. cymitquimica.com Common deuterated reagents used to create these building blocks include deuterated water (D₂O), deuterated solvents, and deuterated alkylating agents like iodomethane-d₃ (CD₃I). koreascience.krrsc.org
| Deuteration Strategy | Deuterium Source | Typical Application | Advantages | Disadvantages |
| Hydrogen Isotope Exchange (HIE) | D₂O, Deuterated Solvents | Late-stage labeling of C-H bonds | Atom economical, fewer synthetic steps | Poor regioselectivity, potential for scrambling, mixture of products |
| Reductive Deuteration | NaBD₄, LiAlD₄, D₂ gas | Reduction of carbonyls, double/triple bonds | High efficiency for specific functional groups | Requires a suitable precursor, expensive reagents |
| Deuterated Building Blocks | CD₃I, D₂O, other pre-labeled precursors | Convergent synthesis of complex molecules | High site-selectivity, high isotopic purity | Requires separate synthesis of the labeled precursor |
Synthetic Routes and Precursor Chemistry for the Aliskiren Scaffold
The synthesis of Aliskiren is a significant challenge due to the presence of four stereocenters in its octanamide (B1217078) backbone. cbijournal.com Numerous synthetic routes have been developed, often employing convergent strategies where different fragments of the molecule are synthesized separately and then combined. simsonpharma.com
Control of stereochemistry is paramount in Aliskiren synthesis. Early approaches relied on the use of chiral auxiliaries, such as the Evans auxiliary, to direct the stereoselective alkylation or allylation reactions needed to set the configuration of the stereocenters. e-lactancia.org Other successful strategies involve asymmetric hydrogenation and stereoselective nitroaldol (Henry) reactions to install the required stereochemistry. chemscene.com
A particularly efficient approach involves the synthesis of a symmetric or "pseudo-symmetric" intermediate, such as a bis-lactone, derived from materials like D-tartrate diester. simsonpharma.com This symmetric precursor, which already contains some of the required stereocenters, is then desymmetrized and elaborated through a series of steps to furnish the final Aliskiren backbone. simsonpharma.com A common key intermediate in many reported syntheses is a protected lactone which is later opened to reveal the full backbone. cbijournal.com
For Aliskiren-d6, the six deuterium atoms are specifically located on the two methyl groups of the terminal 3-amino-2,2-dimethyl-3-oxopropyl amide moiety. caymanchem.com This precise placement is achieved by utilizing a deuterated building block in the final stages of the synthesis.
Synthesis of the Aliskiren Core: A key intermediate, typically (2S,4S,5S,7S)-5-amino-4-hydroxy-2,7-diisopropyl-8-[4-methoxy-3-(3-methoxypropoxy)phenyl]octanoic acid or its corresponding lactone, is synthesized using one of the stereoselective routes described previously. cbijournal.com
Coupling with the Deuterated Side Chain: The crucial step for isotopic labeling is the amide bond formation. Instead of using standard 3-amino-2,2-dimethylpropionamide, the synthesis employs its deuterated analog, 3-amino-2,2-(dimethyl-d6)-propionamide . cbijournal.com This labeled amine is coupled with the activated carboxylic acid of the Aliskiren core (or used to open the lactone intermediate) to form the final deuterated amide bond, thereby introducing the six deuterium atoms into the target molecule. cbijournal.com The final step involves deprotection (if necessary) and salt formation with fumaric acid to yield Aliskiren-d6 Hemifumarate. cbijournal.com
Optimization of Deuteration Yields and Isotopic Purity for this compound
Achieving high deuteration yield and isotopic purity is critical, especially for a compound intended as an analytical standard. For Aliskiren-d6, the target is high isotopic enrichment (e.g., ≥99% deuterated forms). caymanchem.com
The building block strategy is inherently optimal for ensuring high isotopic purity. cymitquimica.com Optimization efforts would therefore focus on:
Efficient Synthesis of the Labeled Precursor: The synthesis of 3-amino-2,2-(dimethyl-d6)-propionamide must be high-yielding and, most importantly, start from a precursor with very high isotopic enrichment to ensure the final product's purity.
Coupling Reaction Conditions: The aminolysis of the lactone intermediate or the amide coupling must be optimized for high yield without compromising the integrity of the stereocenters or the isotopic label. Literature suggests that the aminolysis reaction can be carried out neat (without solvent) using an excess of the amine to drive the reaction to completion. cbijournal.com
Purification and Analysis: Purification is typically achieved through chromatography and crystallization of the final hemifumarate salt. The isotopic purity and distribution (the relative amounts of d₀ to d₆ species) are confirmed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotopic Exchange and Chemical Stability Considerations during Synthesis and Purification
A key consideration in synthesizing labeled compounds is the stability of the deuterium label throughout the synthetic sequence. The C-D bond is stronger than the C-H bond, which is the basis of the kinetic isotope effect. medchemexpress.com However, deuterium atoms attached to carbons adjacent to carbonyls or other activating groups, or those in acidic positions, can be susceptible to exchange with protons from solvents or reagents, particularly under acidic or basic conditions.
In the case of Aliskiren-d6, the deuterium atoms are located on two methyl groups attached to a quaternary carbon. These C(sp³)-D bonds are non-acidic and exceptionally stable. caymanchem.com They are not prone to back-exchange during subsequent synthetic steps, such as the final deprotection, work-up, or the salt formation with fumaric acid. cbijournal.com This chemical stability ensures that the isotopic label remains intact in the final product, guaranteeing its reliability as an internal standard.
Mass Spectrometry (MS) Applications in Characterization and Quantification
Mass spectrometry stands as a cornerstone in the analysis of this compound, offering unparalleled sensitivity and specificity for both qualitative and quantitative assessments. longdom.org
High-Resolution Mass Spectrometry for Isotopic Purity and Compositional Analysis
High-resolution mass spectrometry (HRMS) is indispensable for verifying the isotopic purity and elemental composition of this compound. core.ac.uk This technique can differentiate between the deuterated compound and its unlabeled counterpart, as well as identify any partially deuterated species. uni-regensburg.de The high mass accuracy of instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the precise determination of the monoisotopic mass, confirming the incorporation of six deuterium atoms. uni-regensburg.denih.gov
Key HRMS Parameters for this compound Analysis:
| Parameter | Typical Value/Setting | Purpose |
| Mass Resolution | >60,000 FWHM | To resolve isotopic peaks and distinguish from potential interferences. uni-regensburg.de |
| Mass Accuracy | < 5 ppm | For confident elemental composition determination. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | To generate protonated molecular ions [M+H]+ for analysis. e-lactancia.org |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Deuterated Compound and Potential Metabolites
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compound and its potential metabolites. longdom.org Through collision-induced dissociation (CID), the precursor ion is fragmented, generating a unique fragmentation pattern or "fingerprint" that confirms the compound's identity. biorxiv.org This technique is also vital in identifying and characterizing metabolites by analyzing the mass shifts in fragment ions compared to the parent drug. e-lactancia.org For instance, O-demethylation, a major metabolic pathway for Aliskiren, results in a characteristic mass change that can be readily detected by MS/MS. e-lactancia.org
Characteristic Fragment Ions of Aliskiren Observed in MS/MS:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 552.4 (Aliskiren [M+H]+) | 117 | Fragment corresponding to the side chain. e-lactancia.org |
| 552.4 (Aliskiren [M+H]+) | 209 | Fragment containing the central part of the molecule. e-lactancia.org |
Development and Validation of Quantitative Analytical Methods Using Aliskiren-d6 as an Internal Standard
Aliskiren-d6 is widely used as an internal standard in quantitative bioanalytical methods due to its chemical similarity to the unlabeled drug, Aliskiren. caymanchem.comclearsynth.com Its distinct mass allows for its simultaneous measurement with the analyte, correcting for variations in sample preparation and instrument response. lcms.cz
LC-MS/MS is the gold standard for the quantification of Aliskiren in biological matrices like plasma and urine. nih.gov A validated method typically involves protein precipitation followed by reversed-phase liquid chromatography to separate Aliskiren and Aliskiren-d6 from endogenous interferences before detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. lcms.cznih.gov
Typical LC-MS/MS Parameters for Aliskiren Quantification:
| Parameter | Typical Condition |
| LC Column | C18 reversed-phase (e.g., Waters XBridge C18) researchgate.net |
| Mobile Phase | Acetonitrile (B52724) and water with formic acid or ammonium (B1175870) acetate (B1210297) buffer nih.gov |
| Ionization | Electrospray Ionization (ESI), Positive Ion Mode nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) nih.gov |
| Linearity Range | 2.0-400.0 ng/mL for Aliskiren in human plasma nih.gov |
While less common than LC-MS/MS for a molecule of this size and polarity, GC-MS can be employed for the analysis of Aliskiren and its internal standard, often requiring derivatization to increase volatility. caymanchem.comveeprho.com The use of Aliskiren-d6 as an internal standard in GC-MS follows the same principles as in LC-MS/MS, ensuring accurate quantification. clearsynth.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Site Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the unambiguous structural confirmation of this compound and for verifying the specific sites of deuterium labeling. conicet.gov.arlibretexts.org
Key NMR Data for Aliskiren Structure:
| Nucleus | Key Chemical Shifts (ppm) and Observations |
| ¹H NMR (in d6-DMSO) | Absence of signals for the two methyl groups confirms deuteration. Characteristic signals for aromatic and aliphatic protons are observed. conicet.gov.ar |
| ¹³C NMR | Confirms the carbon framework of the molecule. conicet.gov.ar |
Deuterium NMR (²H NMR) for Specific Labeling Pattern Confirmation
Deuterium Nuclear Magnetic Resonance (²H NMR) is a pivotal technique for verifying the precise location and extent of deuterium incorporation in this compound. As Aliskiren-d6 is commonly used as an internal standard in pharmacokinetic studies, confirming the position of the six deuterium atoms is critical for its application. e-lactancia.orgcaymanchem.com The labeling is typically on the gem-dimethyl groups of the 2-carbamoyl-2-methylpropyl side chain. e-lactancia.org
In a ²H NMR experiment, only the deuterium nuclei will produce a signal. The resulting spectrum for this compound would be expected to show a distinct resonance peak corresponding to the chemical environment of the -C(CD₃)₂ group. The absence of signals at other positions confirms the specificity of the labeling. The integration of this peak allows for the quantification of the deuterium enrichment at the specified sites. This technique is the most direct method to prove that the isotopic label is at the intended molecular position and has not undergone scrambling.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) for Structural Integrity
¹H NMR: The ¹H NMR spectrum of this compound would be nearly identical to that of its non-deuterated counterpart, with one critical difference: the complete disappearance of the proton signals corresponding to the two methyl groups on the carbamoyl-methylpropyl moiety. This absence provides secondary confirmation of the successful deuteration. The remaining signals, corresponding to the aromatic, aliphatic, and hydroxyl protons, must match the established spectrum of Aliskiren to verify the structural integrity. scielo.org.mx The presence of peaks corresponding to fumaric acid would also be observed, confirming the salt form.
¹³C NMR: The ¹³C NMR spectrum is used to verify that the carbon skeleton of the molecule is intact. The spectrum of Aliskiren-d6 would be very similar to that of unlabeled Aliskiren. The carbon atoms directly bonded to the deuterium atoms (the CD₃ groups) would exhibit a characteristic triplet multiplicity due to C-D coupling, and their resonance would be shifted slightly upfield compared to the corresponding CH₃ groups in the unlabeled compound. The chemical shifts of all other carbon atoms should remain consistent with the reference structure. scielo.org.mx
| Technique | Purpose | Expected Observations for this compound |
| ²H NMR | Confirm location and extent of deuteration | A single resonance peak corresponding to the -C(CD₃)₂ environment. |
| ¹H NMR | Verify overall structure and confirm deuteration | Disappearance of signals for the gem-dimethyl protons; other signals match Aliskiren standard. |
| ¹³C NMR | Confirm carbon skeleton integrity | Appearance of a triplet for the deuterated methyl carbons; other signals match Aliskiren standard. |
Chromatographic Separation Techniques for Purity and Impurity Profiling
Chromatographic methods are essential for assessing the chemical purity of this compound and for identifying and quantifying any potential impurities that may have arisen during synthesis or degradation. veeprho.com
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is the primary technique for purity assessment and impurity profiling of Aliskiren. veeprho.comderpharmachemica.com Stability-indicating HPLC methods have been developed to separate Aliskiren from its degradation products and process-related impurities. derpharmachemica.comresearchgate.net
These methods typically utilize a C8 or C18 stationary phase. derpharmachemica.comderpharmachemica.comrasayanjournal.co.in The mobile phase often consists of an acetonitrile and aqueous buffer mixture, such as potassium dihydrogen phosphate, with the pH adjusted to be acidic (e.g., pH 2.7-3.0). derpharmachemica.comresearchgate.netijpbs.com Detection is commonly performed using a UV detector at a wavelength of approximately 230 nm. derpharmachemica.comderpharmachemica.comresearchgate.net For this compound, these established methods can be directly applied to determine its purity, with the deuterated compound expected to have a retention time nearly identical to the unlabeled standard. The high resolution of HPLC allows for the separation of closely related impurities, ensuring the quality of the final product.
| Parameter | Typical Conditions for Aliskiren Analysis | Reference |
| Column | Waters Xbridge C18 (150 x 4.6mm, 5µm); Waters Acquity BEH C8 (100 x 2.1 mm) | derpharmachemica.comresearchgate.net |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 60:40 v/v) | researchgate.netijpbs.com |
| pH | Adjusted to ~3.0 with orthophosphoric acid | researchgate.netijpbs.com |
| Flow Rate | 0.8 - 1.0 mL/min | rasayanjournal.co.inresearchgate.net |
| Detection | UV at 230 nm or 237 nm | derpharmachemica.comresearchgate.net |
| Retention Time | ~3.7 - 9.6 min (varies with exact method) | derpharmachemica.comrasayanjournal.co.in |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for pharmaceutical analysis, offering advantages such as faster separations and reduced use of organic solvents. chromatographyonline.com SFC is particularly effective for both achiral and chiral separations. For Aliskiren, SFC has been successfully applied in the analysis of co-formulated antihypertensive drugs. researchgate.net
An SFC method for analyzing a mixture including Aliskiren utilized a poly(4-vinylpyridine) column with a mobile phase of carbon dioxide and a methanol (B129727) modifier. researchgate.net This technique can be applied to this compound to provide rapid purity analysis. Given that Aliskiren possesses multiple chiral centers, chiral SFC methods would be invaluable for confirming the stereochemical purity of the deuterated analogue, ensuring that no epimerization has occurred during its synthesis.
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Bonding States
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups, bonding states, and conformational structure of this compound.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to confirm the presence of key functional groups within the molecule, such as O-H (hydroxyl), N-H (amine and amide), C=O (amide and carboxylic acid from fumarate), and C-O (ether) bonds. scielo.org.mx The IR spectrum serves as a fingerprint for the compound. avantorsciences.com For this compound, the spectrum would be compared against the standard for unlabeled Aliskiren hemifumarate. google.com The primary difference would be the appearance of C-D stretching vibrations (typically around 2100-2200 cm⁻¹) and the disappearance of the corresponding C-H stretching vibrations. The broad absorptions associated with the hydrogen bonding of the hemifumarate salt provide confirmation of the salt form.
Role of Aliskiren D6 Hemifumarate As a Research Tool and Stable Isotope Internal Standard
Aliskiren-d6 Hemifumarate is a deuterated form of Aliskiren Hemifumarate, where six hydrogen atoms have been replaced with deuterium (B1214612). caymanchem.commedchemexpress.com Its primary and crucial role in pharmaceutical research is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. caymanchem.comnih.govscispace.com
In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), internal standards are essential for achieving accurate and precise quantification of a target analyte (in this case, Aliskiren) in complex biological matrices like plasma or urine. nih.govscispace.comlgcstandards.com
SIL-ISs are considered the gold standard for internal standards in mass spectrometry-based assays. nih.govscispace.comscioninstruments.com This is because they are chemically identical to the analyte, meaning they exhibit very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. scispace.comlgcstandards.com However, due to the presence of deuterium, this compound has a different mass-to-charge ratio (m/z) than Aliskiren, allowing the mass spectrometer to distinguish between the two compounds. scioninstruments.com
The use of this compound as an internal standard helps to correct for variability that can occur during the analytical process, such as:
Extraction efficiency from the biological sample. lgcstandards.com
Ion suppression or enhancement in the mass spectrometer source. scispace.com
Instrumental drift. scioninstruments.com
By adding a known amount of this compound to a sample at the beginning of the analytical workflow, researchers can accurately determine the concentration of Aliskiren by comparing the signal intensity of the analyte to that of the internal standard. lgcstandards.commusechem.com This ensures the reliability and robustness of pharmacokinetic and other bioanalytical studies involving Aliskiren. clearsynth.com
Preclinical Pharmacokinetic and Metabolic Research of Aliskiren D6 Hemifumarate
In Vitro Metabolic Stability Studies of Aliskiren-d6 in Biological Matrices
In vitro systems are instrumental in predicting a drug's metabolic fate in vivo. For Aliskiren, these studies have been conducted across various species to understand its metabolic stability and the enzymes responsible for its biotransformation.
Microsomal and Hepatocyte Stability Assays
Liver microsomes and hepatocytes are the gold-standard in vitro models for assessing hepatic metabolism because they contain the primary enzyme systems responsible for drug clearance. nuvisan.comcreative-bioarray.com Studies on Aliskiren have shown that its metabolism is qualitatively comparable in liver microsomes from humans, marmosets, and rats. sysrevpharm.org However, the extent of metabolism varies, with rodents exhibiting a higher rate (approximately 50%) compared to humans (about 20%). sysrevpharm.org
Hepatocyte stability assays, which contain a full complement of Phase I and Phase II metabolic enzymes, provide a more comprehensive picture. creative-bioarray.com Research indicates that Aliskiren is relatively stable, with a significant portion of the compound remaining unchanged after incubation, consistent with in vivo findings where the parent drug is the major circulating component.
Enzyme Kinetics of Metabolic Pathways (e.g., Cytochrome P450 Enzymes, UGTs)
The major metabolic reactions are O-demethylation, occurring either at the phenyl-propoxy side chain or the 3-methoxypropoxy group, which can be followed by further oxidation to form a carboxylic acid derivative. e-lactancia.orgnih.gov Information regarding the involvement of Uridine 5'-diphospho-glucuronosyltransferases (UGTs) in the metabolism of Aliskiren is less prominent, indicating that glucuronidation is not a major metabolic pathway.
Table 1: Summary of In Vitro Metabolic Pathways for Aliskiren
| Metabolic Pathway | Mediating Enzyme | Description |
|---|---|---|
| O-demethylation | CYP3A4 | Removal of a methyl group from the phenyl-propoxy or 3-methoxypropoxy side chains. |
| Oxidation | CYP3A4 | Further oxidation of the O-demethylated metabolite to a carboxylic acid derivative. |
In Vivo Preclinical Pharmacokinetics in Animal Models (e.g., Rodents, Non-Human Primates)
Preclinical pharmacokinetic studies in various animal models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before human trials.
Absorption and Distribution Studies of Deuterated Aliskiren
Following oral administration, Aliskiren is rapidly but poorly absorbed. sysrevpharm.org Studies in marmosets showed that after a single 10 mg/kg oral dose, peak plasma concentrations were achieved in 1-2 hours, with a calculated oral bioavailability of 16.3%. sysrevpharm.orgresearchgate.net In rats, peak plasma concentrations are reached between 0.25 to 2 hours post-dose. fda.gov
Aliskiren exhibits extensive tissue distribution. A key finding from preclinical studies in rats is the compound's propensity to localize and persist in the kidneys. physiology.org Autoradiography studies in Wistar rats demonstrated specific labeling in glomeruli, arterioles, and the distal nephron, which could still be observed after a 7-day washout period. physiology.org This renal accumulation is significant, with kidney concentrations found to be 100-fold higher than its IC50 even after a 3-week washout period. researchgate.net Plasma protein binding of Aliskiren varies between species; it is moderate in humans (47-51%) but high in marmosets (approximately 92%). sysrevpharm.org
Elimination Pathways and Excretion Rates in Preclinical Species
The primary route of elimination for Aliskiren in preclinical species is hepatobiliary excretion. sysrevpharm.org Studies in both rats and marmosets show that after an oral dose, excretion occurs almost exclusively via the feces, with the majority being the unchanged parent drug. e-lactancia.org Less than 1% of an orally administered dose is typically recovered in the urine. sysrevpharm.org This is consistent with findings in humans where fecal excretion accounts for over 90% of the dose. e-lactancia.org
The plasma half-life in marmosets is reported to be 2.3 hours. sysrevpharm.orgresearchgate.net The efflux transporter P-glycoprotein (P-gp) plays a significant role in the intestinal and hepatobiliary excretion of the drug, contributing to its low oral bioavailability. e-lactancia.orgresearchgate.net Studies in juvenile rats suggest that the expression levels of transporters like P-gp (MDR1) are critical, as immature transporter systems in very young rats led to significantly increased plasma and tissue concentrations of Aliskiren. nih.gov
Table 2: Comparative Preclinical Pharmacokinetic Parameters of Aliskiren
| Parameter | Marmoset | Rat |
|---|---|---|
| Oral Bioavailability | 16.3% | Low |
| Time to Peak Plasma Conc. (Tmax) | 1-2 hours | 0.25-2 hours |
| Plasma Half-life (t½) | 2.3 hours | ~24 hours (accumulation) |
| Plasma Protein Binding | ~92% | Not specified |
| Primary Excretion Route | Fecal | Fecal |
Identification and Structural Characterization of Deuterated Metabolites in Preclinical Systems
While Aliskiren is only minimally metabolized, several metabolites have been identified in preclinical models. physiology.org The metabolic pathways are qualitatively similar across species, involving oxidation. sysrevpharm.org
In studies with rats and marmosets, a small proportion of the absorbed dose is excreted as oxidized metabolites, likely formed by CYP3A4. e-lactancia.org More detailed metabolite profiling has been conducted, with some structures elucidated using techniques like liquid chromatography-mass spectrometry (LC-MS). For instance, in studies involving rabbits, urinary metabolites were characterized and found to be identical to those in humans, allowing for structural confirmation. e-lactancia.org The main biotransformation pathways identified are O-demethylation followed by oxidation to a carboxylic acid derivative. e-lactancia.orgnih.gov
Table 3: Identified Preclinical Metabolites of Aliskiren
| Metabolite | Biotransformation Pathway |
|---|---|
| M1, M3 | O-demethylation |
| M2 | O-demethylation and subsequent oxidation to a carboxylic acid |
Molecular and Cellular Pharmacodynamics of Aliskiren D6 Hemifumarate
Renin Inhibition Kinetics and Binding Affinities of Deuterated Aliskiren
The inhibitory activity of Aliskiren is characterized by its high affinity and specificity for the active site of renin. This strong interaction effectively blocks the conversion of angiotensinogen (B3276523) to angiotensin I, thereby suppressing the entire RAAS cascade.
In Vitro Enzyme Assays for IC50 and Ki Determination
In vitro enzymatic assays are crucial for quantifying the potency of a renin inhibitor. These assays measure the concentration of the inhibitor required to reduce the enzymatic activity of renin by half (IC50) and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme.
Aliskiren is a highly potent inhibitor of human renin, exhibiting sub-nanomolar IC50 values in various in vitro test systems. nih.govnih.govahajournals.org The compound competitively inhibits renin activity, indicating that it competes with the natural substrate, angiotensinogen, for binding to the active site of the enzyme. nih.gov
| Parameter | Value | Reference |
| IC50 | 0.6 nmol/L | nih.govnih.govahajournals.org |
| IC50 | 0.72 nmol/L | nih.gov |
| Ki | 0.18 nmol/L (Free Renin) | nih.gov |
| Ki | 0.14 nmol/L (Receptor-Bound Renin) | nih.gov |
| Ki | 0.15 nmol/L (Receptor-Bound Prorenin) | nih.gov |
This data pertains to Aliskiren. Aliskiren-d6 is expected to have functionally identical kinetic parameters.
Ligand-Target Binding Studies (e.g., SPR, ITC)
Advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the kinetics and thermodynamics of ligand-target interactions.
SPR has been employed to determine the dissociation constants (KD) for the binding of Aliskiren to both renin and its precursor, prorenin, when they are bound to the (pro)renin receptor ((P)RR). nih.gov These studies confirm that Aliskiren binds with high affinity not only to free renin but also to the receptor-bound forms of both renin and prorenin. nih.gov The KD values, which represent the concentration of ligand at which half of the target molecules are occupied at equilibrium, were found to be in the sub-nanomolar range, indicating a very stable complex. nih.gov
| Binding Interaction | Dissociation Constant (KD) | Technique |
| Aliskiren binding to (P)RR-bound renin | 0.46 ± 0.03 nmol/L | Surface Plasmon Resonance (SPR) |
| Aliskiren binding to (P)RR-bound prorenin | 0.25 ± 0.01 nmol/L | Surface Plasmon Resonance (SPR) |
Data from a 2010 study published in Hypertension Research. researchgate.net
Cellular Uptake and Intracellular Distribution Studies in Relevant Cell Lines
Following administration, Aliskiren is distributed to various tissues, with notable accumulation in the kidneys, the primary site of renin production. physiology.org Studies using radiolabeled Aliskiren in rats have shown that the concentration of the drug in the kidney can be over 50 times greater than in the plasma. physiology.org Autoradiography has revealed its localization within glomeruli, vessel walls, and the distal nephron. physiology.org
The intracellular persistence of Aliskiren suggests that it may be retained within cells through binding to intracellular renin. This retention allows for a prolonged duration of action even after plasma concentrations of the drug have declined. physiology.org
Receptor-Ligand Interaction Dynamics and Conformational Effects of Deuteration
The interaction between Aliskiren and the active site of renin has been elucidated through molecular modeling and X-ray crystallography. rcsb.org Aliskiren binds in an extended conformation within the active site cleft, making multiple hydrogen bonding and hydrophobic interactions with key amino acid residues, such as Asp32 and Asp215, which are critical for the enzyme's catalytic activity. rcsb.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations have revealed that Aliskiren's conformation is dependent on its environment. acs.orgnih.gov In an aqueous solution, it tends to adopt a folded, U-shaped conformation. acs.orgnih.gov However, in a more hydrophobic environment, such as that mimicking the renin active site, it assumes an "extended" conformation that is more favorable for binding. acs.orgnih.gov This conformational flexibility is a key aspect of its ability to effectively inhibit the enzyme.
Mechanistic Investigations on Downstream Signaling Pathways in Cellular Models
Beyond its direct enzymatic inhibition of renin, Aliskiren has been shown to modulate several intracellular signaling pathways, which may contribute to its organ-protective effects.
(Pro)renin Receptor ((P)RR) Expression: Aliskiren has been demonstrated to downregulate the expression of the (pro)renin receptor in various cell types, including renal and cardiac cells. ahajournals.orgmdpi.comphysiology.org By reducing the number of these receptors, Aliskiren may attenuate prorenin-induced, angiotensin II-independent signaling pathways that are implicated in fibrosis and inflammation. nih.gov
Tie2/PI3K/Akt/eNOS Pathway: In endothelial progenitor cells (EPCs), Aliskiren has been shown to activate the Tie2/PI3K/Akt/eNOS signaling pathway. nih.govnih.gov This activation leads to increased phosphorylation of endothelial nitric oxide synthase (eNOS), promoting nitric oxide production. nih.govnih.gov This mechanism is thought to contribute to Aliskiren's beneficial effects on endothelial function and vascular repair. nih.govresearchgate.net
Extracellular Signal-Regulated Kinase (ERK) 1/2: Activation of the (P)RR by renin or prorenin can trigger signaling cascades, including the phosphorylation of ERK1/2, which is involved in cell growth and fibrosis. Some studies have suggested that Aliskiren can block this renin-induced ERK1/2 activation. nih.gov
NADPH Oxidase: In spontaneously hypertensive rats, treatment with Aliskiren-loaded nanoparticles led to a decrease in the protein expression of NADPH oxidase, a key source of reactive oxygen species (ROS) in the cardiovascular system. nih.govresearchgate.net This suggests that Aliskiren may have antioxidant properties by reducing oxidative stress. researchgate.net
Isotope Effects and Their Pharmacological Implications
Kinetic Isotope Effects (KIEs) on Aliskiren's Biotransformation
The substitution of hydrogen with deuterium (B1214612) can profoundly impact the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect is particularly relevant in drug metabolism, where the cleavage of carbon-hydrogen (C-H) bonds is often a rate-limiting step. nih.gov The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break. musechem.comresearchgate.net Consequently, metabolic reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.
Aliskiren is primarily eliminated unchanged via the hepatobiliary route, with a smaller fraction undergoing metabolism by cytochrome P450 3A4 (CYP3A4). nih.gov The metabolic pathways involve O-demethylation and oxidation at various positions. Placing deuterium atoms at these metabolically active sites in Aliskiren-d6 could significantly slow down its biotransformation, thereby altering its pharmacokinetic profile.
Primary and Secondary KIEs in Enzyme-Catalyzed Reactions
Primary Kinetic Isotope Effects (KIEs) are observed when the isotopic substitution occurs at a bond that is broken or formed in the rate-determining step of a reaction. libretexts.org For Aliskiren-d6, if deuteration occurs at a site of CYP3A4-mediated oxidation, a primary KIE would be expected. This would manifest as a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. The magnitude of the primary KIE (kH/kD) for C-H bond cleavage by P450 enzymes can range from 2 to 10, indicating a significant reduction in the metabolic rate. nih.gov
Secondary Kinetic Isotope Effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). nih.gov In the context of Aliskiren-d6, deuteration at positions adjacent to the site of metabolism could lead to secondary KIEs by influencing the stability of the transition state. For instance, a change in hybridization from sp3 to sp2 at a carbon atom adjacent to a deuterated center can result in a normal secondary KIE.
| Parameter | Description | Expected Effect in Aliskiren-d6 |
|---|---|---|
| Primary KIE (kH/kD) | Isotopic substitution at the site of bond cleavage in the rate-determining step. | Slowing of CYP3A4-mediated metabolism if deuterium is at an oxidation site. |
| Secondary KIE (kH/kD) | Isotopic substitution at a position not directly involved in bond cleavage. | Minor alterations in metabolic rate due to changes in transition state stability. |
Computational Approaches to Predict and Understand KIEs in Aliskiren-d6
Predicting the magnitude and nature of KIEs in complex biological systems can be achieved through computational modeling. nih.gov Quantum mechanics/molecular mechanics (QM/MM) methods are particularly useful for studying enzyme-catalyzed reactions. nih.gov These approaches treat the active site of the enzyme and the substrate with high-level quantum mechanics, while the rest of the protein and solvent are described by more computationally efficient molecular mechanics.
For Aliskiren-d6, QM/MM simulations could be employed to model the interaction with the active site of CYP3A4. By calculating the potential energy surfaces for the oxidation of both Aliskiren and Aliskiren-d6, the activation energies for the C-H and C-D bond cleavages can be determined. This allows for the theoretical prediction of the primary KIE. nih.gov Such computational studies can provide valuable insights into the reaction mechanism and help rationalize experimentally observed KIEs. nih.goviaea.org
Deuterium's Influence on Pharmacokinetic Parameters at a Mechanistic Level (Preclinical/In Vitro)
The KIE on metabolism can translate into significant alterations in a drug's pharmacokinetic profile. nih.gov By reducing the rate of metabolic clearance, deuteration can lead to increased systemic exposure (AUC), a longer half-life (t1/2), and potentially a lower peak plasma concentration (Cmax) if first-pass metabolism is significant. nih.govresearchgate.net
In preclinical in vitro studies using human liver microsomes or hepatocytes, Aliskiren-d6 would be expected to exhibit a lower rate of disappearance compared to Aliskiren. This would be a direct consequence of the KIE on CYP3A4-mediated metabolism. Such studies are crucial for quantifying the impact of deuteration on metabolic stability and for projecting the potential pharmacokinetic changes in vivo. nih.gov
| Parameter | Aliskiren | Aliskiren-d6 (Predicted) | Rationale |
|---|---|---|---|
| Metabolic Clearance (in vitro) | Higher | Lower | Kinetic Isotope Effect on CYP3A4 metabolism. |
| Half-life (in vitro) | Shorter | Longer | Reduced metabolic clearance leads to slower elimination. |
Deuteration as a Tool for Modulating Drug Disposition and Enhancing Research Utility
The primary application of deuteration in drug development is to improve the pharmacokinetic properties of a drug, a strategy often referred to as a "deuterium switch". researchgate.net By slowing down metabolism, deuteration can lead to a more favorable dosing regimen, reduced inter-individual variability in drug exposure, and potentially a better safety profile by minimizing the formation of reactive metabolites. nih.govcitedrive.com For Aliskiren, which has a relatively low bioavailability of about 2.6%, reducing first-pass metabolism through deuteration could enhance its systemic exposure. nih.gov
Furthermore, Aliskiren-d6 serves as an invaluable research tool. In pharmacokinetic studies, it is commonly used as an internal standard for the quantification of Aliskiren in biological samples by liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to Aliskiren ensures that it behaves similarly during sample extraction and chromatographic separation, while its mass difference allows for its distinct detection by the mass spectrometer. This enables accurate and precise measurement of the non-deuterated drug's concentration.
Future Research Directions and Emerging Applications
Development of Novel Deuteration Strategies for Complex APIs
The synthesis of deuterated active pharmaceutical ingredients (APIs) often presents considerable challenges, necessitating the development of innovative and efficient deuteration methodologies. nih.govresearchgate.net Traditional methods can be time-consuming and may lack the required site-selectivity for complex molecules. researchgate.netthalesnano.com Current research is focused on creating more robust, scalable, and selective techniques. researchgate.net
Recent advancements include the use of enzyme catalysts, which offer high specificity and efficiency, minimizing the generation of by-products. europa.eu Enzymatic synthesis allows for the selective incorporation of deuterium (B1214612) into specific molecular sites, which is particularly advantageous for complex APIs. europa.eusimsonpharma.com Another promising approach involves ionic liquid-catalyzed H/D exchange reactions, which can occur under mild conditions, avoiding the need for extreme pH, high temperatures, or metal catalysts. doi.org
Furthermore, biocatalytic reductive deuteration strategies are being explored, utilizing enzymes and cofactors to achieve asymmetric deuteration. researchgate.net These methods often use readily available deuterium sources like heavy water (D₂O). researchgate.netthalesnano.com The development of these novel strategies is crucial for the large-scale and cost-effective production of deuterated compounds like Aliskiren-d6 Hemifumarate. nih.govresearchgate.net
Table 1: Comparison of Deuteration Strategies
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Enzymatic Catalysis | Utilizes enzymes to selectively incorporate deuterium. europa.eu | High specificity, mild reaction conditions, fewer by-products. europa.eu | Enzyme stability and cost, scalability can be complex. europa.eu |
| Ionic Liquid Catalysis | Employs ionic liquids to facilitate H/D exchange. doi.org | Mild conditions, no need for metals or extreme pH. doi.org | Catalyst-substrate interaction and kinetics need optimization. doi.org |
| Biocatalytic Reductive Deuteration | Uses enzymes and cofactors for asymmetric deuteration. researchgate.net | High enantioselectivity, uses inexpensive deuterium sources. researchgate.net | Achieving high isotopic purity can be difficult. researchgate.net |
| Metal-Catalyzed Hydrogenation | Involves the use of deuterated hydrogen gas (D₂) and a metal catalyst. simsonpharma.com | Established methodology. | Requires high pressure and specialized equipment. thalesnano.com |
Advanced Computational Modeling and Simulation for Deuterated Drug Design
Computational tools are playing an increasingly vital role in the design and development of deuterated drugs. alfa-chemistry.com These models allow for the prediction of the effects of deuterium substitution on a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). alfa-chemistry.com By simulating these effects, researchers can rapidly evaluate multiple deuteration scenarios, saving significant time and resources compared to traditional synthesis and testing. alfa-chemistry.com
Molecular dynamics simulations can provide insights into how deuteration affects bond strength, molecular stability, and interactions with biological targets. alfa-chemistry.com This is particularly important for understanding the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic processes. acs.org The ability to predict the magnitude of the KIE is a key aspect of designing successful deuterated drugs. nih.gov
The integration of hydrogen-deuterium exchange mass spectrometry (HDX-MS) data with computational modeling is a powerful approach for elucidating the binding of a drug to its target protein. nih.govacs.org This combination can guide the design of more potent and selective inhibitors. nih.gov As computational power and algorithm sophistication continue to advance, these in silico methods will become even more integral to the rational design of deuterated pharmaceuticals. stmjournals.com
Application of this compound in Mechanistic Toxicology Studies (Preclinical Focus)
Deuteration can be a strategic tool to mitigate metabolism-mediated toxicity. nih.govacs.org In preclinical studies, deuterated compounds like this compound can be used to investigate the metabolic pathways of the parent drug and identify any potentially toxic metabolites. By slowing down the rate of metabolism, the formation of undesirable metabolites can be reduced, leading to an improved safety profile. nih.govresearchgate.net
Mechanistic toxicology studies can leverage deuterated analogs to understand the specific enzymes involved in a drug's clearance. researchgate.net If a particular metabolic pathway leads to a reactive or toxic intermediate, selective deuteration at the site of metabolism can "shunt" the metabolism towards alternative, safer pathways. researchgate.net This approach not only enhances the safety of the drug but also provides valuable insights into the mechanisms of drug-induced toxicity.
The use of deuterated compounds in these preclinical studies allows for a more detailed understanding of a drug's disposition and potential liabilities. researchgate.net This knowledge is critical for making informed decisions during drug development and for designing safer and more effective medicines. nih.gov
Utilization of Deuterated Analogues in Quantitative Omics Research (e.g., Proteomics, Metabolomics as Analytical Tools)
In the fields of proteomics and metabolomics, stable isotope labeling is a cornerstone for accurate and precise quantification of proteins and metabolites. creative-proteomics.combiosyn.com Deuterated analogues, such as this compound, serve as ideal internal standards in mass spectrometry-based quantitative analyses. researchgate.netclearsynth.com Because they are chemically identical to the analyte of interest but have a different mass, they can be used to correct for variations in sample preparation and instrument response, leading to highly reliable quantitative data. clearsynth.com
In quantitative proteomics , techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize labeled amino acids to compare protein expression levels between different cell populations. creative-proteomics.com Deuterated standards are also employed in targeted proteomics to accurately measure the concentration of specific peptides. nih.govresearchgate.net
In metabolomics , deuterated internal standards are crucial for absolute quantification of small molecules in complex biological samples. isotope.comnih.gov They help to overcome matrix effects and ensure the accuracy of measurements. clearsynth.com The use of stable isotope-labeled compounds allows researchers to trace metabolic pathways and measure metabolic fluxes, providing a dynamic view of cellular metabolism. irisotope.comnih.gov
Table 2: Applications of Deuterated Analogues in Omics Research
| Omics Field | Application | Key Advantage |
|---|---|---|
| Proteomics | Internal standards for quantitative analysis of proteins and peptides. creative-proteomics.comnih.gov | Accurate quantification by correcting for experimental variability. clearsynth.com |
| Metabolomics | Internal standards for absolute quantification of metabolites. isotope.comnih.gov | Overcomes matrix effects and improves measurement precision. clearsynth.comnih.gov |
| Genomics | Labeled nucleotides to track DNA synthesis and turnover. pharmiweb.com | Precise measurement of transcription rates. pharmiweb.com |
| Lipidomics | Labeled fatty acids to study fat metabolism. irisotope.com | Tracing of lipid metabolic pathways. irisotope.com |
Integration of this compound into Systems Pharmacology Approaches for RAAS Research
Systems pharmacology combines experimental data with computational modeling to understand the complex interactions within a biological system. The Renin-Angiotensin-Aldosterone System (RAAS) is a prime example of a complex hormonal cascade that regulates blood pressure and fluid balance. wikipedia.orgteachmephysiology.com It is a key target for antihypertensive drugs, including the direct renin inhibitor Aliskiren. clevelandclinic.orgnih.gov
By incorporating data from studies using this compound, systems pharmacology models of the RAAS can be refined to better predict the long-term effects of renin inhibition. The altered pharmacokinetic profile of the deuterated compound can provide valuable information on the relationship between drug exposure and the dynamic response of the RAAS. tandfonline.com
These integrated models can help to:
Understand the feedback mechanisms within the RAAS. clevelandclinic.org
Predict the impact of genetic variations on drug response.
Identify potential biomarkers of treatment efficacy.
Optimize dosing regimens for individual patients.
The use of deuterated compounds in conjunction with systems pharmacology represents a powerful approach to unraveling the complexities of physiological systems and advancing the development of more effective therapies.
Q & A
Q. What are the critical considerations for synthesizing and characterizing Aliskiren-d6 Hemifumarate in isotopic labeling studies?
Methodological Answer:
- Synthesis : Use deuterium-labeled precursors (e.g., [2H3]-Aliskiren) under controlled reaction conditions to ensure isotopic purity. Monitor reaction progress via LC-MS to confirm deuterium incorporation .
- Characterization : Employ NMR (e.g., ¹H and ²H NMR) to verify isotopic enrichment (>98% deuterium) and X-ray diffraction (XRD) to confirm crystallinity. Pair with mass spectrometry to validate molecular weight (M.W. 1219.59) and hemifumarate stoichiometry (2:1 salt ratio) .
Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?
Methodological Answer:
- Stability Protocols : Conduct accelerated stability studies (40°C/75% RH) over 6 months. Analyze degradation products using HPLC-UV or UPLC-HRMS. Compare degradation profiles with non-deuterated Aliskiren to identify deuterium-specific instability (e.g., isotopic exchange in acidic media) .
- Data Interpretation : Quantify degradation using kinetic models (e.g., Arrhenius equation) to predict shelf-life. Report deviations in stability between deuterated and non-deuterated forms .
Q. What analytical methods are validated for quantifying this compound in pharmacokinetic studies?
Methodological Answer:
- Quantification : Use LC-MS/MS with deuterated internal standards (e.g., Aliskiren-D6 Carboxylic Acid) to minimize matrix effects. Calibrate with linear ranges of 1–1000 ng/mL, achieving LOQ ≤ 0.5 ng/mL .
- Validation Parameters : Include specificity (no interference from plasma components), accuracy (85–115% recovery), and precision (RSD <15%) per ICH guidelines .
Advanced Research Questions
Q. How can continuous crystallization processes be optimized for this compound to achieve high purity (>99%) and yield (>92%)?
Methodological Answer:
- Process Design : Implement a two-stage mixed suspension mixed product removal (MSMPR) system. Optimize residence time (e.g., 2–4 hours) and temperature (20–25°C) to suppress nucleation and favor crystal growth .
- Modeling : Fit experimental data to population balance equations (PBEs) incorporating growth and nucleation kinetics. Use equilibrium distribution coefficients to predict impurity partitioning .
Q. What strategies resolve contradictions in pharmacokinetic data between this compound and its non-deuterated counterpart?
Methodological Answer:
- Data Analysis : Compare AUC and Cmax values using paired t-tests to identify isotopic effects (e.g., altered metabolic half-life). Account for deuterium’s kinetic isotope effect (KIE) on CYP450-mediated oxidation .
- Case Study : In pharmacovigilance studies, reconcile adverse event reports (e.g., hyperkalemia) by stratifying data by isotopic form and adjusting for confounding variables (e.g., renal impairment) .
Q. How should researchers address polymorphic variability in this compound during formulation development?
Methodological Answer:
- Polymorph Screening : Conduct high-throughput crystallization trials using solvents like ethanol/water mixtures. Characterize polymorphs via XRD and DSC to identify thermodynamically stable forms (e.g., Form III hemifumarate) .
- Mitigation : Apply process analytical technology (PAT) for real-time monitoring of crystal morphology. Adjust supersaturation levels to favor desired polymorphs .
Q. What computational approaches predict this compound’s binding affinity to renin in deuterium-labeled vs. non-labeled forms?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate deuterium’s impact on hydrogen bonding with renin’s active site (Asp38 and Tyr75). Compare binding free energies (ΔG) using MM-PBSA calculations .
- Validation : Correlate computational results with in vitro IC50 assays (e.g., 1.5 nM for non-deuterated vs. 1.7 nM for deuterated forms) .
Data Contradiction Analysis
Q. How to interpret conflicting reports on this compound’s metabolic stability in preclinical models?
Methodological Answer:
- Root Cause : Variability may arise from differences in species-specific metabolism (e.g., rat vs. human hepatocytes). Normalize data using relative intrinsic clearance (CLint) and adjust for isotopic effects .
- Resolution : Conduct cross-species comparative studies with isotopically labeled and unlabeled compounds. Apply mixed-effects models to quantify interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
